![molecular formula C13H19N3O2 B183050 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide CAS No. 857486-15-8](/img/structure/B183050.png)
2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, also known as AMEB, is an organic compound that is used in synthetic organic chemistry and biochemistry. It is a versatile molecule that has found numerous applications in both scientific research and laboratory experiments.
Scientific Research Applications
Pharmacological Applications of Benzamide Derivatives
Benzamide derivatives, including compounds structurally related to "2-amino-N-[2-(4-morpholinyl)ethyl]benzamide," have been extensively studied for their diverse pharmacological applications. These compounds have shown potential in various therapeutic areas, including as prokinetic agents in gastrointestinal disorders, in the modulation of dopamine receptors, and as inhibitors in coagulation pathways.
Prokinetic Agents in Gastrointestinal Motility Disorders : Benzamide derivatives like Metoclopramide and Cisapride are known for their prokinetic effects, facilitating or restoring motility throughout the gastrointestinal tract. Their mechanism of action involves enhancement of acetylcholine release in the myenteric plexus, aiding in conditions like reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis without significant antipsychotic or sedative properties (McCallum et al., 1988).
Dopamine D2-Like Receptor Antagonists : Compounds such as Eticlopride, a substituted benzamide analog, demonstrate high affinity and selectivity for dopamine D2-like receptors. Research utilizing Eticlopride has provided insights into central dopamine receptor function and the role of D2-like receptors in behavior, learning, and memory, although it is not used clinically (Martelle & Nader, 2008).
Anticoagulant Research : Research into Factor Xa inhibitors, a crucial component of the coagulation pathway, has identified several benzamide derivatives as potential antithrombotic agents. These studies have led to the development of potent, orally bioavailable inhibitors with selectivity against other serine proteases, contributing to advancements in anticoagulant therapies (Pauls et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2-aminoethyl)morpholine, is known to serve as an important lysosome-targeting group . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances, playing a crucial role in maintaining cellular homeostasis.
Mode of Action
It can be inferred from the structurally similar compound, 4-(2-aminoethyl)morpholine, which is used as a ligand and reacts with nickel (ii) nitrite to form trans-bis [4-(2-aminoethyl)morpholine]dinitronickel (ii) . This suggests that 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide might interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential role as a lysosome-targeting group , it can be inferred that this compound may influence the lysosomal degradation pathway, impacting the breakdown and recycling of various biomolecules within the cell.
Result of Action
Based on its potential role as a lysosome-targeting group , it can be inferred that this compound may influence the function of lysosomes, potentially affecting cellular waste management and homeostasis.
Properties
IUPAC Name |
2-amino-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-12-4-2-1-3-11(12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYILUBAXZNMMMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588608 |
Source


|
| Record name | 2-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857486-15-8 |
Source


|
| Record name | 2-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
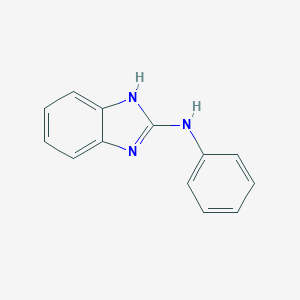

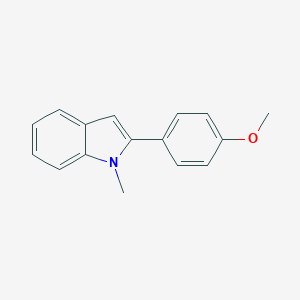
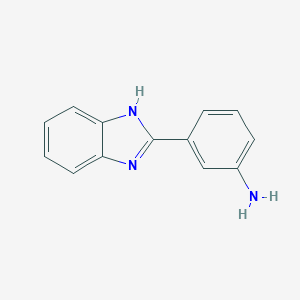



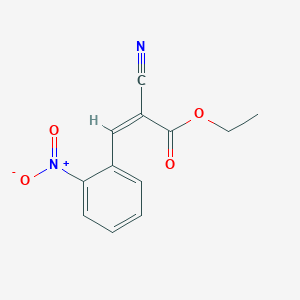
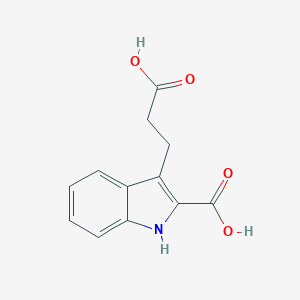

![2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione](/img/structure/B182987.png)
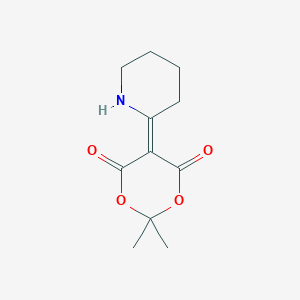
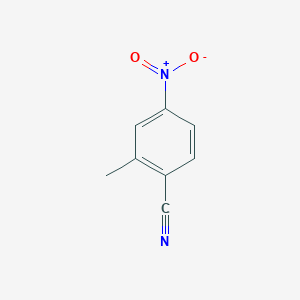
![5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B182991.png)
